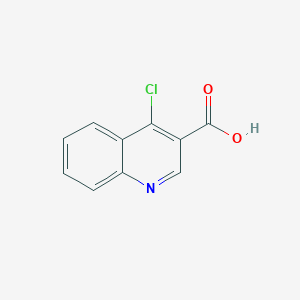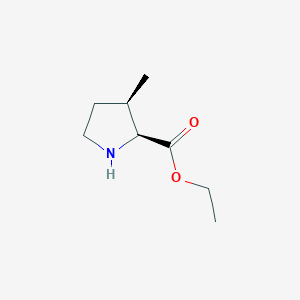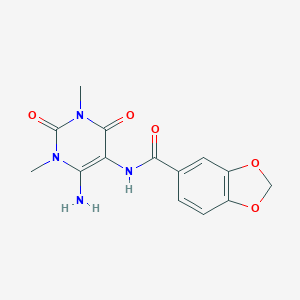
4-Chlorchinolin-3-carbonsäure
Übersicht
Beschreibung
4-Chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Pharmazeutische Chemie
4-Chlorchinolin-3-carbonsäure: ist ein wertvolles Gerüst in der Arzneimittelentwicklung aufgrund seiner breiten Palette an biologischen Aktivitäten. Sie dient als Pharmakophor, ein Teil einer Molekülstruktur, der für eine bestimmte biologische oder pharmakologische Interaktion verantwortlich ist, die er eingeht . Diese Verbindung wird häufig als Ausgangspunkt für die Synthese komplexerer bioaktiver Moleküle verwendet, insbesondere bei der Entwicklung von Antimalaria-, Antibakterien- und Antikrebsmitteln.
Synthese von Bioaktiven Derivaten
Die Vielseitigkeit der Verbindung ermöglicht die Synthese einer Vielzahl von Derivaten mit potenziellen biologischen und pharmazeutischen Aktivitäten. So können zum Beispiel Chinolinderivate hergestellt werden, die als potente Inhibitoren von alkalischen Phosphatasen bewertet wurden, Enzyme, die in verschiedenen physiologischen und pathologischen Prozessen von Bedeutung sind .
Organische Synthese
In der organischen Chemie kann This compound in verschiedenen synthetischen Wegen verwendet werden, um komplexe Moleküle aufzubauen. Sie kann als Zwischenprodukt bei der Synthese von heterocyclischen Verbindungen dienen, die entscheidend für die Entwicklung neuer Materialien und Pharmazeutika sind .
Chemische Forschung
Diese Verbindung ist auch in der chemischen Forschung von Bedeutung, insbesondere bei der Untersuchung von Reaktionsmechanismen und der Entwicklung neuer synthetischer Methoden. Ihre Reaktivität kann genutzt werden, um neuartige chemische Umwandlungen zu untersuchen, die auf die Synthese komplexer organischer Moleküle angewendet werden können .
Industrielle Anwendungen
Jenseits des Labors kann This compound Anwendungen in industriellen Prozessen finden. Ihre Derivate können bei der Herstellung von Farbstoffen, Agrochemikalien und anderen Industriechemikalien verwendet werden, die komplexe organische Verbindungen als Vorläufer benötigen .
Umweltstudien
In der Umweltwissenschaft können Forscher diese Verbindung verwenden, um den Abbau von Chinolinderivaten in der Umwelt und ihre potenziellen Auswirkungen auf Ökosysteme zu untersuchen. Das Verständnis des Umweltverhaltens solcher Verbindungen ist entscheidend für die Beurteilung ihrer Sicherheit und ökologischen Risiken .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for 4-Chloroquinoline-3-carboxylic acid could involve its use in the synthesis of new drugs. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The synthesis of two synthetically versatile 4-quinolone-3-carboxylate building blocks by cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates was recently reported .
Eigenschaften
IUPAC Name |
4-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCQRDGGJZGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591525 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-66-9 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the chemical reactions that 4-chloroquinoline-3-carboxylic acid chloride can undergo?
A1: 4-Chloroquinoline-3-carboxylic acid chloride is a highly reactive compound due to the presence of the acid chloride group. Research indicates that it can undergo various chemical transformations. For instance, it can react with alcohols to form esters. One study [] investigated the synthesis and reactions of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including the 4-chloro derivative. This highlights the versatility of this compound as a building block for more complex molecules.
Q2: Are there any studies on the stability of 4-chloroquinoline-3-carboxylic acid derivatives?
A2: While the provided abstracts don't delve into the stability aspects, it's worth noting that esters, like the ethyl ester of 4-chloroquinoline-3-carboxylic acid mentioned in one of the papers [], can exhibit different stability profiles compared to the parent acid chloride. Further research is needed to comprehensively evaluate the stability of 4-chloroquinoline-3-carboxylic acid and its derivatives under various conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)

![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)










